molecular formula C17H20N4O2 B12231120 N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B12231120
M. Wt: 312.37 g/mol
InChI Key: HVQWJFYRCLUNCK-UHFFFAOYSA-N
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Description

N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 3-methoxybenzoyl chloride and a suitable base.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine: shares structural similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C17H20N4O2/c1-23-15-4-2-3-13(11-15)17(22)21-9-6-14(7-10-21)20-16-5-8-18-12-19-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,18,19,20)

InChI Key

HVQWJFYRCLUNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3

Origin of Product

United States

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